trans-1,1-Dioxo-4-prop-2-ynylamino-tetrahydrothiophen-3-OL hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-1,1-Dioxo-4-prop-2-ynylamino-tetrahydrothiophen-3-OL hydrochloride: is a chemical compound with the molecular formula C7H12ClNO3S It is known for its unique structure, which includes a tetrahydrothiophene ring substituted with a prop-2-ynylamino group and a dioxo group
Vorbereitungsmethoden
The synthesis of trans-1,1-Dioxo-4-prop-2-ynylamino-tetrahydrothiophen-3-OL hydrochloride involves several steps. The synthetic route typically starts with the preparation of the tetrahydrothiophene ring, followed by the introduction of the prop-2-ynylamino group and the dioxo group. The reaction conditions often include the use of specific catalysts and solvents to facilitate the reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
trans-1,1-Dioxo-4-prop-2-ynylamino-tetrahydrothiophen-3-OL hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
trans-1,1-Dioxo-4-prop-2-ynylamino-tetrahydrothiophen-3-OL hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of trans-1,1-Dioxo-4-prop-2-ynylamino-tetrahydrothiophen-3-OL hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, trans-1,1-Dioxo-4-prop-2-ynylamino-tetrahydrothiophen-3-OL hydrochloride stands out due to its unique structure and properties. Similar compounds include other tetrahydrothiophene derivatives with different substituents. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological activities.
Eigenschaften
Molekularformel |
C7H12ClNO3S |
---|---|
Molekulargewicht |
225.69 g/mol |
IUPAC-Name |
(3R,4R)-1,1-dioxo-4-(prop-2-ynylamino)thiolan-3-ol;hydrochloride |
InChI |
InChI=1S/C7H11NO3S.ClH/c1-2-3-8-6-4-12(10,11)5-7(6)9;/h1,6-9H,3-5H2;1H/t6-,7-;/m0./s1 |
InChI-Schlüssel |
RDFHVZLHXNPEPE-LEUCUCNGSA-N |
Isomerische SMILES |
C#CCN[C@H]1CS(=O)(=O)C[C@@H]1O.Cl |
Kanonische SMILES |
C#CCNC1CS(=O)(=O)CC1O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.